5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine
Overview
Description
5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a compound that features a thiazole ring substituted with an aminomethyl group and a tert-butyldimethylsilyloxy group
Scientific Research Applications
5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine has several applications in scientific research:
Safety and Hazards
Future Directions
The utility of this compound would likely depend on the specific context in which it’s being used. Thiazoles are found in many biologically active compounds, so it’s possible that this compound could have interesting biological activity. The use of the TBDMS group suggests that it might be an intermediate in a larger synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as silylating agents for the protection of hydroxyl groups .
Mode of Action
The compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in the hydroxyl group of the target molecule with a silyl group, which in this case is the tert-Butyl(dimethyl)silyl group . This reaction is typically facilitated by a catalyst and results in the formation of a more stable molecule .
Biochemical Pathways
The silylation process affects various biochemical pathways by altering the reactivity of molecules. For instance, the protection of hydroxyl groups can prevent unwanted reactions in certain synthetic pathways .
Result of Action
The primary result of the action of 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine is the protection of hydroxyl groups in target molecules. This can enhance the stability of these molecules and prevent unwanted reactions .
Action Environment
The action, efficacy, and stability of 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine can be influenced by various environmental factors. For instance, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The temperature and presence of a catalyst can also affect the rate and efficiency of the silylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The thiazole ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Alcohols from silyl ether cleavage.
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone .
Comparison: 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is unique due to the presence of both a thiazole ring and a tert-butyldimethylsilyloxy group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMXUHUAXJBDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727064 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083059-77-1 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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